molecular formula C19H13ClN4O2S2 B2531349 3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile CAS No. 1326851-92-6

3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile

Cat. No.: B2531349
CAS No.: 1326851-92-6
M. Wt: 428.91
InChI Key: KFZBXWIUTYLOGU-UHFFFAOYSA-N
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Description

3-{[(8-Chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile is a heterocyclic compound characterized by a pyrimido-benzothiazine core substituted with a chlorine atom at position 8, a methyl group at position 6, and a benzonitrile moiety linked via a sulfanylmethyl group at position 2.

Properties

IUPAC Name

3-[(8-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylmethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S2/c1-24-16-8-14(20)5-6-15(16)18-17(28(24,25)26)10-22-19(23-18)27-11-13-4-2-3-12(7-13)9-21/h2-8,10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZBXWIUTYLOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers investigating therapeutic applications.

  • Molecular Formula: C21H19ClN4O3S2
  • Molecular Weight: 474.98 g/mol
  • Purity: Typically around 95%

Structural Features

The compound features a chloro-substituted pyrimidine derivative and a thioacetamide moiety, which contribute to its biological activity. The structural complexity includes:

  • A benzothiazine core
  • A sulfanyl group that enhances reactivity
  • A benzonitrile moiety that may influence pharmacological properties

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit tumor growth in various human cancer cell lines. For instance, compounds structurally similar to this one have shown significant cytotoxic effects against multiple cancer types, indicating that the unique arrangement of functional groups may facilitate interactions with cellular targets involved in cancer progression .

CompoundActivityCell Lines Tested
3-{[(8-chloro-6-methyl...]}Cytotoxic12 human cancer cell lines
Analog 21Comparable to cisplatinVarious

Antimicrobial Activity

Additionally, the compound exhibits antimicrobial properties. It has been tested against bacterial strains like Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) that suggest effectiveness as an antibacterial agent. The presence of the thioamide group is often associated with enhanced antibacterial activity due to its ability to interact with bacterial enzymes .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Targeting DNA Repair Mechanisms: Similar compounds have been noted for their ability to interfere with DNA repair pathways in cancer cells.
  • Disruption of Cellular Signaling: By modifying signaling pathways, the compound can induce apoptosis in malignant cells.

Case Studies and Research Findings

  • Cytotoxicity Assessment: In a study assessing various derivatives of related compounds, those similar to this benzothiazine derivative exhibited notable cytotoxicity against several cancer cell lines, with some showing effectiveness comparable to established chemotherapeutics like cisplatin .
  • Antimicrobial Testing: Another study indicated that derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus, with MIC values ranging from 3.9 to 31.5 µg/mL .

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aromatic Substituents : Ethyl or methyl groups at position 6 (e.g., vs. target compound) reduce steric hindrance compared to bulkier aromatic substituents, possibly improving membrane permeability.
  • Sulfanylmethyl Linkers : The flexibility of the SCH₂ group allows optimal positioning of substituents (e.g., benzonitrile in the target compound) for target engagement .

Cytotoxicity and Mechanism of Action

  • Platinum/Palladium Complexes with Sulfanyl Pyrazoles : Analogous sulfanyl-containing compounds (e.g., N,N'-dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II)) exhibit apoptosis-inducing activity in leukemic cell lines (Jurkat, K562) via DNA intercalation and ROS generation . Cyclohexyl substituents enhance cytotoxicity by 3× compared to benzyl analogs, highlighting the role of lipophilic groups .
  • Benzonitrile Derivatives : The nitrile group in the target compound may act as a hydrogen bond acceptor, mimicking natural substrates in enzyme inhibition (e.g., kinase or protease targets) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of this compound?

  • Methodology :

  • Use reflux conditions with acetic anhydride/acetic acid mixtures for cyclization, as demonstrated in analogous pyrimido-benzothiazine syntheses .
  • Incorporate fused sodium acetate as a catalyst to enhance condensation efficiency (yields ~68% in similar systems) .
  • Monitor reaction progress via TLC and employ crystallization from DMF/water for purification, ensuring minimal byproduct formation .
    • Key Variables :
  • Solvent polarity, temperature control, and stoichiometric ratios of intermediates (e.g., chloroacetic acid derivatives) .

Q. How can spectroscopic techniques (IR, NMR, MS) validate the compound’s structural integrity?

  • IR : Confirm nitrile (CN) stretches near 2210–2220 cm⁻¹ and sulfonyl (SO₂) bands at 1150–1300 cm⁻¹ .
  • NMR :

  • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.2–2.4 ppm) .
  • ¹³C NMR : Detect nitrile carbons (δ 116–118 ppm) and sulfonyl-attached carbons (δ 135–155 ppm) .
    • MS : Look for molecular ion peaks (e.g., m/z 386–403 in related compounds) and fragmentation patterns consistent with pyrimidine-thiazine scaffolds .

Advanced Research Questions

Q. What strategies address challenges in X-ray crystallographic refinement of this compound?

  • Software Tools :

  • Use SHELXL for small-molecule refinement, leveraging its robust handling of sulfonyl and nitrile groups .
  • Validate thermal displacement parameters (ADPs) for chlorine and sulfur atoms, which often exhibit anisotropic behavior .
    • Crystallization : Optimize solvent selection (e.g., ethanol/DMF) to avoid twinning, as seen in structurally similar heterocycles .
    • Visualization : Employ Mercury CSD for void analysis and packing motif identification to resolve disorder in the benzonitrile moiety .

Q. How to resolve contradictions in NMR data between synthetic batches?

  • Approach :

  • Compare spectra with literature values for analogous pyrimido-benzothiazines (e.g., δ 7.94 ppm for =CH in ) .
  • Investigate solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts, particularly for NH and CN groups .
  • Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals and confirm regiochemistry .

Q. What computational approaches model the compound’s intermolecular interactions?

  • Mercury CSD : Analyze hydrogen-bonding networks (e.g., C≡N⋯H interactions) and π-stacking using the Materials Module .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites (e.g., sulfonyl oxygen lone pairs) .
  • ORTEP-III : Generate thermal ellipsoid diagrams to visualize steric strain in the pyrimido-benzothiazine core .

Q. How to investigate mechanistic pathways for sulfanyl-methyl incorporation?

  • Experimental Design :

  • Track intermediates via LC-MS during thiouracil-anthranilic acid condensations (e.g., ’s synthesis of compound 12) .
  • Isotope labeling (e.g., ³⁵S) to trace sulfur migration in the pyrimidine-thiazine ring .
    • Kinetic Studies : Vary reaction time and temperature to identify rate-determining steps (e.g., SN2 vs. radical mechanisms) .

Q. How to address discrepancies in bioactivity data across studies?

  • Troubleshooting :

  • Verify purity (>95% via HPLC) to exclude byproducts (e.g., ’s 57–68% yields) .
  • Screen for solvent residues (e.g., DMF) that may interfere with biological assays .
    • Controls : Use structurally validated analogs (e.g., 4-cyanobenzylidene derivatives) as negative controls .

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